molecular formula C21H18 B14740620 [(E)-1,3-diphenyl-prop-2-enyl]-benzene CAS No. 5424-75-9

[(E)-1,3-diphenyl-prop-2-enyl]-benzene

Cat. No.: B14740620
CAS No.: 5424-75-9
M. Wt: 270.4 g/mol
InChI Key: RDCOLDLJNDPOTK-WUKNDPDISA-N
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Description

[(E)-1,3-diphenyl-prop-2-enyl]-benzene is an organic compound characterized by its unique structure, which includes a prop-2-enyl group flanked by two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-1,3-diphenyl-prop-2-enyl]-benzene typically involves the reaction of benzaldehyde with acetophenone in the presence of a base, such as sodium hydroxide, through an aldol condensation reaction. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

[(E)-1,3-diphenyl-prop-2-enyl]-benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions are common, where halogens or nitro groups can be introduced into the phenyl rings using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine in the presence of iron(III) bromide for bromination.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

[(E)-1,3-diphenyl-prop-2-enyl]-benzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a model compound in reaction mechanism studies.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(E)-1,3-diphenyl-prop-2-enyl]-benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    [(E)-1,3-diphenyl-prop-2-enyl]-benzene: shares similarities with compounds like stilbene and diphenylmethane, which also contain phenyl groups connected by a carbon chain.

    Stilbene: Known for its use in the production of dyes and as a precursor in the synthesis of pharmaceuticals.

    Diphenylmethane: Used in the manufacture of perfumes and as an intermediate in organic synthesis.

Uniqueness

This compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

5424-75-9

Molecular Formula

C21H18

Molecular Weight

270.4 g/mol

IUPAC Name

[(E)-1,3-diphenylprop-2-enyl]benzene

InChI

InChI=1S/C21H18/c1-4-10-18(11-5-1)16-17-21(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17,21H/b17-16+

InChI Key

RDCOLDLJNDPOTK-WUKNDPDISA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=CC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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